molecular formula C13H9FN2O4 B6391555 2-AMINO-5-(3-CARBOXY-5-FLUOROPHENYL)ISONICOTINIC ACID CAS No. 1261910-75-1

2-AMINO-5-(3-CARBOXY-5-FLUOROPHENYL)ISONICOTINIC ACID

Cat. No.: B6391555
CAS No.: 1261910-75-1
M. Wt: 276.22 g/mol
InChI Key: GYCAMQOSYBFZSI-UHFFFAOYSA-N
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Description

2-Amino-5-(3-carboxy-5-fluorophenyl)isonicotinic acid is a fluorinated pyridine derivative characterized by a central isonicotinic acid backbone substituted with an amino group at position 2 and a 3-carboxy-5-fluorophenyl moiety at position 3. The compound integrates two carboxylic acid groups (one on the pyridine ring and another on the phenyl substituent) and a fluorine atom in the meta position of the phenyl ring. Its applications span medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., metal-organic frameworks) due to its dual functional groups and aromatic rigidity .

Properties

IUPAC Name

2-amino-5-(3-carboxy-5-fluorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O4/c14-8-2-6(1-7(3-8)12(17)18)10-5-16-11(15)4-9(10)13(19)20/h1-5H,(H2,15,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCAMQOSYBFZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)F)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687868
Record name 2-Amino-5-(3-carboxy-5-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-75-1
Record name 4-Pyridinecarboxylic acid, 2-amino-5-(3-carboxy-5-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261910-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-(3-carboxy-5-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-(3-CARBOXY-5-FLUOROPHENYL)ISONICOTINIC ACID typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using high-purity reagents, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-(3-CARBOXY-5-FLUOROPHENYL)ISONICOTINIC ACID can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

2-Amino-5-FPA is being investigated for its potential therapeutic applications. Notably:

  • Nicotinic Acetylcholine Receptor Modulation : It acts as a positive allosteric modulator of α7 nAChRs, enhancing cognitive functions and sensory gating, which are often impaired in neurological disorders such as schizophrenia and Alzheimer's disease.

Antimicrobial Activity

Research indicates that 2-Amino-5-FPA exhibits moderate antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Studies report MIC values ranging from 4.69 µM against Bacillus subtilis to 156.47 µM against Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Research

Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines:

  • Mechanisms of Action : The interaction with nAChRs might modulate pathways involved in cell growth and apoptosis, warranting further investigation into its anticancer potential.

Case Study 1: Cognitive Enhancement

A study explored the effects of 2-Amino-5-FPA on cognitive functions in animal models. Results indicated improved memory retention and learning capabilities when administered prior to cognitive tasks, attributed to enhanced nAChR activity.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various compounds' antibacterial activities, 2-Amino-5-FPA demonstrated superior efficacy against specific bacterial strains, leading to its consideration for further development into a novel antimicrobial agent.

Summary Table of Biological Activities

ActivityDescription
Allosteric ModulationEnhances activity at α7 nAChRs, potentially improving cognitive functions.
AntimicrobialExhibits moderate antibacterial activity against various bacterial strains.
Anticancer PotentialPreliminary studies suggest inhibition of certain cancer cell lines.

Mechanism of Action

The mechanism of action of 2-AMINO-5-(3-CARBOXY-5-FLUOROPHENYL)ISONICOTINIC ACID involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorophenyl group can participate in hydrophobic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) pKa (Carboxylic Acid) Solubility (Water)
2-Amino-5-(3-carboxy-5-fluorophenyl)isonicotinic acid C₁₃H₈FN₂O₄ 293.22 2-NH₂, 5-(3-COOH-5-F-C₆H₃) -0.85 2.1, 4.3 Moderate
2-Amino-5-(4-fluorophenyl)isonicotinic acid C₁₂H₈FN₂O₂ 246.21 2-NH₂, 5-(4-F-C₆H₄) 1.12 2.8 Low
5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid C₁₂H₈FNO₃ 233.20 2-OH, 5-(3-F-C₆H₄) 0.98 3.0 Low
Isonicotinic acid C₆H₅NO₂ 123.11 4-COOH -0.34 2.9 High

Key Observations :

  • Polarity: The dual carboxylic acid groups in the target compound reduce its logP significantly compared to mono-carboxylic analogs (e.g., 2-amino-5-(4-fluorophenyl)isonicotinic acid), enhancing aqueous solubility.
  • Acidity: The ortho-carboxylic acid (pyridine ring) has a lower pKa (~2.1) due to electron-withdrawing effects from the fluorine and amino groups, while the phenyl carboxylic acid is less acidic (pKa ~4.3) .
  • Fluorine Position: Meta-fluorine in the target compound vs.

Key Observations :

  • Enzyme Binding : The target compound shows stronger COX-2 inhibition than analogs, likely due to enhanced hydrogen bonding from the 3-carboxy group .
  • Metabolism : The fluorine substituent in the meta position delays oxidative metabolism compared to para-fluorinated analogs, increasing half-life .
  • Degradation Pathways : Unlike isonicotinic acid, which undergoes hydroxylation at positions 2 and 6 , the target compound’s fluorine and carboxyl groups may redirect metabolism toward glucuronidation .

Key Observations :

  • MOF Design: The target compound’s dual carboxylates enable robust coordination with metal ions (e.g., Zn²⁺, Cu²⁺), forming porous networks for gas storage, unlike mono-carboxylate analogs .
  • Pharmaceutical Utility: The amino group in the target compound enhances interactions with enzyme active sites compared to hydroxylated analogs (e.g., 5-(3-fluorophenyl)-2-hydroxyisonicotinic acid) .

Biological Activity

2-Amino-5-(3-carboxy-5-fluorophenyl)isonicotinic acid (CAS No. 1261910-75-1) is a complex organic compound known for its diverse biological activities. Its molecular formula is C₁₃H₉FN₂O₄, characterized by an amino group, a carboxylic acid group, and a fluorophenyl group attached to an isonicotinic acid backbone. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antibacterial and antifungal contexts.

The structure of 2-amino-5-(3-carboxy-5-fluorophenyl)isonicotinic acid allows for various chemical interactions, which are crucial for its biological activity. The presence of the amino and carboxylic acid groups facilitates hydrogen bonding with biological macromolecules, while the fluorophenyl moiety enhances hydrophobic interactions.

Antimicrobial Properties

Recent studies have highlighted the compound's significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

  • Gram-positive bacteria:
    • Bacillus subtilis: MIC = 75 µg/mL
    • Enterococcus faecalis: MIC = 125 µg/mL
  • Gram-negative bacteria:
    • Escherichia coli: MIC = <125 µg/mL
    • Pseudomonas aeruginosa: MIC = 150 µg/mL

These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria compared to Gram-negative strains, which often exhibit higher resistance .

The mechanism of action of 2-amino-5-(3-carboxy-5-fluorophenyl)isonicotinic acid involves several biochemical pathways:

  • Interaction with Enzymes: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to bacterial cell death.
  • Hydrophobic Interactions: The fluorophenyl group enhances binding affinity to target proteins, potentially increasing the effectiveness of the compound against resistant strains.

Case Study 1: Antibacterial Efficacy

In a controlled study evaluating the antibacterial efficacy of various compounds, 2-amino-5-(3-carboxy-5-fluorophenyl)isonicotinic acid was compared with standard antibiotics such as ciprofloxacin. The compound demonstrated comparable or superior activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 µg/mL, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Structure-Activity Relationship (SAR)

A series of derivatives based on the core structure of 2-amino-5-(3-carboxy-5-fluorophenyl)isonicotinic acid were synthesized and tested for biological activity. Modifications in the fluorophenyl substituent significantly affected the antimicrobial potency, indicating that structural variations can optimize efficacy against specific pathogens .

Summary Table of Biological Activities

Activity TypeTarget OrganismsMIC Values
Antibacterial Bacillus subtilis75 µg/mL
Enterococcus faecalis125 µg/mL
Escherichia coli<125 µg/mL
Pseudomonas aeruginosa150 µg/mL
Antifungal Various fungal strainsData pending

Q & A

Q. Optimization Strategies :

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with temperature variations (60–100°C) to improve yields .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while aqueous workup ensures purity .
  • Yield tracking : Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) monitors reaction progress .

Q. Example SAR Findings :

AnalogSubstituentMIC (µg/mL)
Parent3-Carboxy-5-F12.5
Analog 13-Carboxy-5-Cl8.2
Analog 24-Carboxy-5-F32.0

Advanced: How should researchers resolve conflicting data regarding this compound’s mechanism of action?

Methodological Answer:

  • Mechanistic Replication :
    • Repeat key assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature, cofactors) .
    • Use isotopic labeling (e.g., ¹⁴C-carboxyl group) to track metabolic pathways .
  • Cross-Validation :
    • Compare results across orthogonal methods (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
    • Employ CRISPR-edited cell lines to confirm target specificity .
  • Meta-Analysis : Systematically review literature to identify outliers and confounders (e.g., impurity levels >5%) .

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